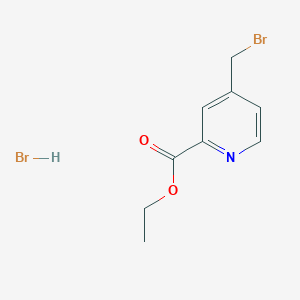
Ethyl 4-(bromomethyl)picolinate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)picolinate hydrobromide can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylpicolinate. The reaction typically proceeds as follows:
Bromination: Ethyl 4-methylpicolinate is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, to introduce the bromomethyl group at the fourth position of the pyridine ring.
Hydrobromide Formation: The resulting ethyl 4-(bromomethyl)picolinate is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product purity.
化学反応の分析
Types of Reactions
Ethyl 4-(bromomethyl)picolinate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group to a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of methyl derivatives.
科学的研究の応用
Ethyl 4-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicinal Chemistry: It serves as a precursor for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-(bromomethyl)picolinate hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The compound can also interact with biological molecules, potentially inhibiting enzymes or binding to receptors.
類似化合物との比較
Ethyl 4-(bromomethyl)picolinate hydrobromide can be compared with other similar compounds, such as:
Ethyl 4-methylpicolinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Ethyl 4-chloromethylpicolinate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Ethyl 4-(iodomethyl)picolinate: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of synthetic applications.
特性
分子式 |
C9H11Br2NO2 |
|---|---|
分子量 |
325.00 g/mol |
IUPAC名 |
ethyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChIキー |
OXWPYIZOROLQOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CC(=C1)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


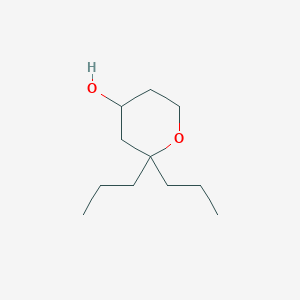
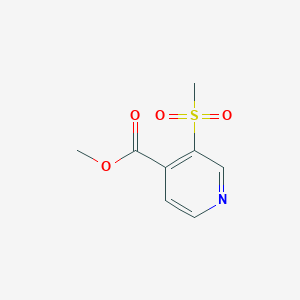
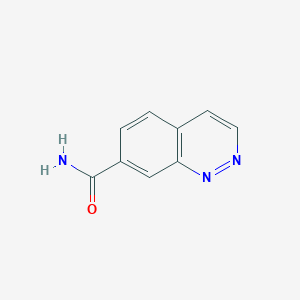
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
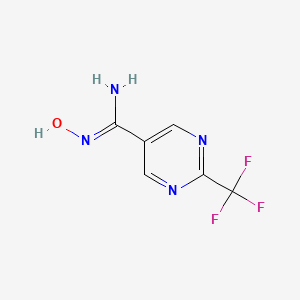
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)


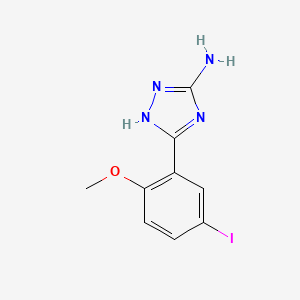

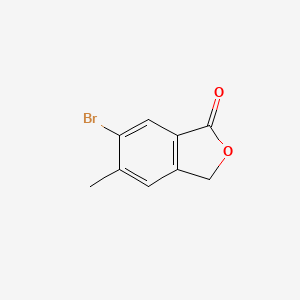
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)


